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Introduction

PF-4136309, also known as INCB8761, is a potent and selective small-molecule antagonist of
the C-C chemokine receptor 2 (CCR2).[1] The CCL2/CCR2 signaling axis is a critical pathway
in the tumor microenvironment, playing a key role in the recruitment of immunosuppressive
myeloid cells such as tumor-associated macrophages (TAMs) and monocytic myeloid-derived
suppressor cells (M-MDSCs). These cells contribute to tumor progression, metastasis, and
resistance to therapy. By blocking the CCL2/CCR2 pathway, PF-4136309 inhibits the migration
of these immunosuppressive cells into the tumor, thereby modulating the tumor
microenvironment and potentially enhancing anti-tumor immunity.[2][3][4] Preclinical studies in
mouse models of pancreatic cancer have demonstrated that PF-4136309 can inhibit tumor
growth and reduce metastasis.[2]

These application notes provide a detailed overview of the experimental protocols for in vivo
mouse studies with PF-4136309, based on publicly available data. The information is intended
to guide researchers in designing and executing their own preclinical studies to evaluate the
efficacy and mechanism of action of this compound.

Data Presentation
Table 1: In Vitro Potency of PF-4136309
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Assay Species IC50 (nM)
CCR2 Binding Human 5.2

Mouse 17

Rat 13

Chemotaxis Human 3.9

Mouse 16

Rat 2.8

Calcium Mobilization 3.3

ERK Phosphorylation 0.5

Oral

Species Dose Route Tmax (h) Half-life (h) Bioavailabil
ity (%)

Rat 2 mg/kg \ 2.5

10 mg/kg PO 1.2 78

Dog 2 mg/kg v 2.4

10 mg/kg PO 0.25 78

Mouse Not Specified PO Not Specified  Not Specified 47

Table 3: Summary of In Vivo Efficacy Studies of PF-
4136309 in Mouse Models of Pancreatic Cancer
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Signaling Pathway and Experimental Workflow

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.researchgate.net/publication/263952597_Discovery_of_INCB8761PF-4136309_a_potent_selective_and_orally_bioavailable_CCR2_antagonist
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610031?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Tumor Microenvironment

ecretes

WA inhibits

activates

Downstream Signaling

Cell Migration

Monocyte/Macrophage

Differentiation to TAM

ecruitment to

Y
Tumor Microenvironment

Click to download full resolution via product page

Caption: The CCL2/CCR2 signaling pathway and the inhibitory action of PF-4136309.
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Caption: General experimental workflow for in vivo efficacy studies of PF-4136309.

Experimental Protocols
Protocol 1: Orthotopic Pancreatic Cancer Mouse Model

This protocol is based on the methodology described in studies evaluating the effect of CCR2

inhibition on pancreatic cancer.
1. Animal Model:
e Species: Mouse

e Strain: C57BL/6 (immunocompetent)
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. Cell Line:

A syngeneic murine pancreatic cancer cell line, such as KPC (derived from KrasLSL-
G12D/+; Trp53LSL-R172H/+; Pdx-1-Cre mice) or Pan02.

. Tumor Implantation:

Culture the selected pancreatic cancer cells in appropriate media.

Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration
of 1 x 10”7 cells/mL. Keep the cell suspension on ice.

Anesthetize C57BL/6 mice.

Make a small incision in the left abdominal flank to expose the pancreas.

Slowly inject 10-20 pL of the cell suspension (1-2 x 1075 cells) into the head or tail of the
pancreas using an insulin syringe.

Close the incision with sutures or surgical clips.

Allow tumors to establish for 2 days before starting treatment.

. Formulation and Administration of PF-4136309:

Formulation: While the exact vehicle used in the primary reference is not specified, a
common vehicle for subcutaneous injection of small molecules is a solution of 0.5% (w/v)
methylcellulose and 0.2% (v/v) Tween® 80 in sterile water. It is recommended to perform a
formulation screen to ensure solubility and stability.

Dose: 100 mg/kg body weight.

Administration Route: Subcutaneous (s.c.) injection.

Frequency: Twice daily (b.i.d.).

Control Group: Administer the vehicle solution to the control group using the same volume,
route, and frequency.
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5. Monitoring and Endpoint Analysis:
¢ Monitor animal health and body weight 2-3 times per week.
e Monitor tumor growth via non-invasive imaging (e.g., high-resolution ultrasound) if available.
o After a predetermined treatment period (e.g., 2-4 weeks), euthanize the mice.
e Primary Tumor Analysis:
o Excise and weigh the primary pancreatic tumor.
o Process a portion of the tumor for flow cytometry to analyze immune cell infiltration.

o Fix a portion of the tumor in 10% neutral buffered formalin for histological analysis (H&E
staining) and immunohistochemistry (e.g., for F4/80 to detect macrophages).

o Metastasis Analysis:
o Harvest the liver and lungs and visually inspect for metastatic nodules.
o Fix tissues for histological confirmation of metastases.

e Pharmacodynamic Analysis:

o Collect peripheral blood via cardiac puncture for complete blood counts and flow
cytometry to quantify circulating inflammatory monocytes.

o Flush one femur and tibia to collect bone marrow for flow cytometry analysis of myeloid
progenitor cells and inflammatory monocytes.

Protocol 2: Pulmonary Metastasis Model

This protocol is designed to assess the effect of PF-4136309 on the metastatic seeding and
growth of pancreatic cancer cells in the lungs.

1. Animal Model and Cell Line:

e Same as in Protocol 1.
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. Tumor Cell Injection:

Prepare a single-cell suspension of the pancreatic cancer cell line in sterile PBS at a
concentration of 1 x 1076 cells/100 pL.

Inject 100 pL of the cell suspension into the lateral tail vein of C57BL/6 mice.

. Formulation and Administration of PF-4136309:

Formulation: For intravenous administration, PF-4136309 can be formulated in a vehicle
such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. A formulation screen is
recommended.

Dose: 10 mg/kg body weight.

Administration Route: Intravenous (i.v.) injection.

Frequency: As per the experimental design, for example, on days 10, 14, and 18 post-tumor
cell injection.

Combination Therapy: This model can be used to evaluate PF-4136309 in combination with
other agents, such as Gemcitabine (e.g., 20 mg/kg, i.v.).

Control Group: Administer the vehicle solution to the control group.

. Monitoring and Endpoint Analysis:

Monitor animal health and body weight regularly.

At the end of the study (e.g., day 20), euthanize the mice.

Harvest the lungs.

Visually count the number of metastatic nodules on the lung surface.

Fix the lungs in Bouin's solution for better visualization of nodules or in 10% neutral buffered
formalin for histological analysis to confirm the presence of micrometastases.
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Protocol 3: Flow Cytometry Analysis of Tumor-
Infiltrating Myeloid Cells

This protocol provides a general framework for the analysis of myeloid cell populations in the
tumor, peripheral blood, and bone marrow.

1. Sample Preparation:

e Tumor: Mince the tumor tissue and digest using a tumor dissociation kit (e.g., containing
collagenase and DNase) according to the manufacturer's instructions to obtain a single-cell
suspension. Filter the suspension through a 70 um cell strainer.

o Peripheral Blood: Collect blood in EDTA-containing tubes. Lyse red blood cells using an RBC
lysis buffer.

e Bone Marrow: Flush the femur and tibia with PBS. Create a single-cell suspension by
passing the marrow through a 70 um cell strainer. Lyse red blood cells.

2. Staining:

o Count the cells and resuspend in FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium
azide).

e Block Fc receptors with an anti-CD16/32 antibody.

 Stain with a cocktail of fluorescently-conjugated antibodies. A representative panel for
identifying inflammatory monocytes and macrophages could include:

o CD45 (pan-leukocyte marker)

o

CD11b (myeloid marker)

o

Ly6C (inflammatory monocyte marker)

[¢]

Ly6G (granulocyte marker, to exclude neutrophils)

[¢]

F4/80 (macrophage marker)
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o MHC Class Il (activation marker)

o CD206 (M2-like macrophage marker)

 Include a viability dye to exclude dead cells from the analysis.
3. Data Acquisition and Analysis:
e Acquire samples on a flow cytometer.
o Analyze the data using appropriate software. A general gating strategy would be:
o Gate on singlets.
o Gate on live cells.
o Gate on CD45+ leukocytes.
o From the CD45+ population, gate on CD11b+ myeloid cells.

o Within the CD11b+ gate, identify inflammatory monocytes (Ly6C-high, Ly6G-negative) and
macrophages (F4/80+).

o Further characterize macrophages based on the expression of markers like MHC Class |l
and CD206.

Conclusion

The provided application notes and protocols offer a comprehensive guide for conducting in
vivo mouse studies with the CCR2 antagonist PF-4136309. These methodologies, derived from
published preclinical research, can be adapted to investigate the therapeutic potential of PF-
4136309 in various cancer models. Rigorous adherence to these protocols and careful data
analysis will be crucial for obtaining reliable and reproducible results, ultimately contributing to
a better understanding of the role of the CCL2/CCR2 axis in cancer and the development of
novel immunotherapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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